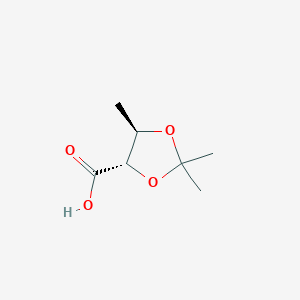![molecular formula C13H17NO2 B136341 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one CAS No. 149354-13-2](/img/structure/B136341.png)
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 149354-13-2 . It has a molecular weight of 219.28 . The IUPAC name for this compound is 4-(1-acetyl-4-piperidinyl)phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2/c1-10(15)14-8-6-12(7-9-14)11-2-4-13(16)5-3-11/h2-5,12,16H,6-9H2,1H3 . This indicates that the compound has a piperidine ring attached to a phenol group via an ethanone linker.Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Applications De Recherche Scientifique
Chemical Synthesis
This compound can be used as a building block in the synthesis of various organic compounds . Its unique structure makes it a valuable asset in the field of chemical synthesis .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials. Its unique properties could contribute to the creation of materials with novel characteristics .
Chromatography
This compound could potentially be used in chromatography, a laboratory technique for the separation of mixtures .
Life Science Research
In life science research, this compound could be used in various experiments and studies due to its unique properties .
Piperidine Derivatives
The compound is a derivative of piperidine, a heterocyclic amine widely used in synthesizing organic compounds . Piperidine derivatives show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Drug Discovery
Given its piperidine nucleus, this compound could potentially be used in the field of drug discovery . Piperidine is a vital fundament in the production of drugs .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-8-6-12(7-9-14)11-2-4-13(16)5-3-11/h2-5,12,16H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTERMDVDUAUGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598552 |
Source


|
| Record name | 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one | |
CAS RN |
149354-13-2 |
Source


|
| Record name | 1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)





